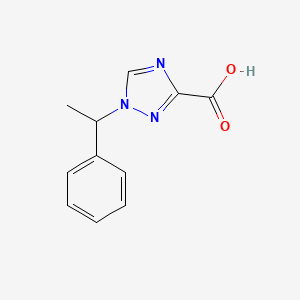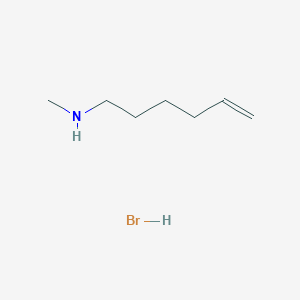
N-Methylhex-5-en-1-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylhex-5-en-1-amine hydrobromide is a chemical compound with the molecular formula C7H15N·HBr. It is a derivative of N-Methylhex-5-en-1-amine, which is an amine compound composed of nitrogen, carbon, and hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhex-5-en-1-amine hydrobromide typically involves the reaction of N-Methylhex-5-en-1-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows: [ \text{N-Methylhex-5-en-1-amine} + \text{HBr} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylhex-5-en-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylhex-5-en-1-amine oxide, while reduction may produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
N-Methylhex-5-en-1-amine hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various compounds and is used in polymer synthesis.
Biology: The compound is used in biochemical studies and as a reagent in molecular biology experiments.
Industry: This compound is used as a catalyst in various industrial processes.
Mecanismo De Acción
The precise mechanism of action for N-Methylhex-5-en-1-amine hydrobromide is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. The compound may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylhex-5-en-1-amine hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
N-Methylhex-5-en-1-amine: The base compound without the hydrobromide salt.
Uniqueness
N-Methylhex-5-en-1-amine hydrobromide is unique due to its specific reactivity and applications. The hydrobromide salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications compared to its hydrochloride counterpart .
Propiedades
Fórmula molecular |
C7H16BrN |
|---|---|
Peso molecular |
194.11 g/mol |
Nombre IUPAC |
N-methylhex-5-en-1-amine;hydrobromide |
InChI |
InChI=1S/C7H15N.BrH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H |
Clave InChI |
IASDZIUYFWSYBB-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCC=C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
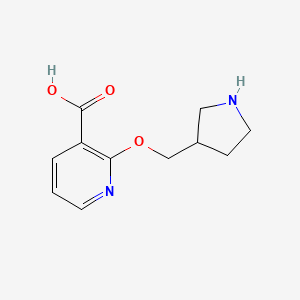

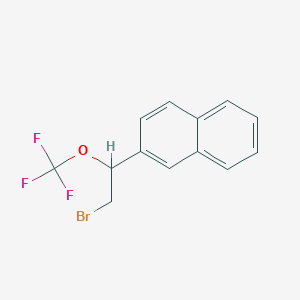
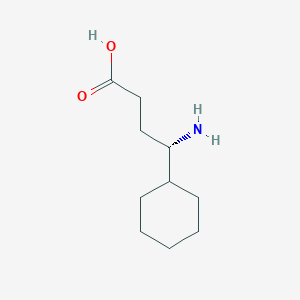
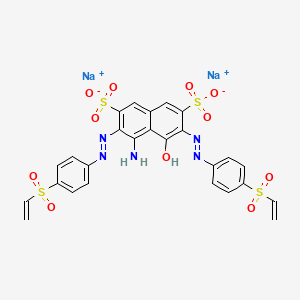

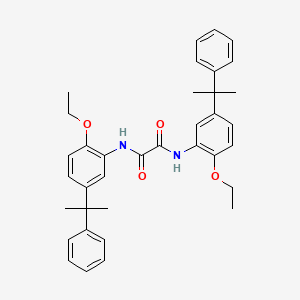




![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)
